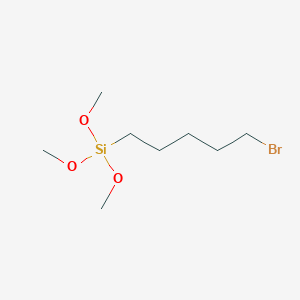

5-Bromopentyltrimethoxysilane

Description

5-Bromopentyltrimethoxysilane (C₈H₁₉BrO₃Si) is a hybrid organosilane compound featuring a pentyl alkyl chain terminated with a bromine atom and three methoxysilyl groups. This structure enables dual functionality: the bromine serves as a reactive site for post-synthesis modifications (e.g., nucleophilic substitutions), while the trimethoxysilyl groups facilitate covalent bonding to inorganic substrates (e.g., silica) via sol-gel processes . It is widely utilized in synthesizing ordered mesoporous hybrid silica films, where its intermediate alkyl chain length balances structural order, porosity, and organic-inorganic interface control. Applications span catalysis, sensing, and drug delivery systems, leveraging its tunable reactivity and compatibility with surfactant-templated self-assembly .

Propriétés

IUPAC Name |

5-bromopentyl(trimethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19BrO3Si/c1-10-13(11-2,12-3)8-6-4-5-7-9/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJYHUZOPRAGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCBr)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19BrO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

5-Bromopentyltrimethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of pentyl pentabromide with trimethoxysilane using ethanol as a solvent and phosphorus pentachloride as a catalyst . Another method involves the reaction of trimethoxysilane with 5-bromo-1-pentene in the presence of dihydrogen hexachloroplatinate in isopropyl alcohol at 140°C for 168 hours .

Analyse Des Réactions Chimiques

5-Bromopentyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water, releasing methanol and trimethylsilicic acid.

Formation of Organometallic Complexes: Reacts with organotin, antimony, lead, and phosphine compounds to form organometallic complexes.

Substitution Reactions: Can undergo substitution reactions with various nucleophiles, leading to the formation of different products depending on the reagents and conditions used.

Applications De Recherche Scientifique

5-Bromopentyltrimethoxysilane (5-BPTMS) is an organosilicon compound that has garnered attention in various scientific research applications due to its unique chemical properties and functional versatility. This article delves into the applications of 5-BPTMS across different fields, including materials science, nanotechnology, and biomedicine, supported by comprehensive data tables and relevant case studies.

Chemical Properties and Structure

5-Bromopentyltrimethoxysilane has the molecular formula C8H19BrO3Si. Its structure includes a brominated alkyl chain, which enhances its reactivity and allows for various functionalization reactions. The presence of trimethoxysilane groups enables it to form siloxane bonds, making it valuable in creating hybrid materials.

Materials Science

5-BPTMS is primarily utilized as a silanization agent, which modifies surfaces for improved adhesion and compatibility with organic substrates. Its applications include:

- Surface Modification : 5-BPTMS can be used to modify the surfaces of inorganic materials, enhancing their hydrophobicity and chemical stability. This property is particularly useful in coatings and sealants.

- Hybrid Material Synthesis : It serves as a precursor for synthesizing hybrid organic-inorganic materials. By incorporating 5-BPTMS into silica matrices, researchers can create materials with tailored properties for specific applications, such as sensors or catalysts.

Nanotechnology

In nanotechnology, 5-BPTMS plays a crucial role in the functionalization of nanoparticles:

- Nanoparticle Stabilization : The compound can stabilize metal nanoparticles by providing a protective silane layer that prevents agglomeration. This stabilization is essential for applications in catalysis and drug delivery systems.

- Catalytic Applications : Functionalized nanoparticles with 5-BPTMS have been explored as catalysts in various chemical reactions, including cross-coupling reactions and oxidation processes.

Biomedical Applications

The potential of 5-BPTMS extends into biomedicine:

- Drug Delivery Systems : By modifying polymeric carriers with 5-BPTMS, researchers have developed drug delivery systems that enhance the solubility and bioavailability of therapeutic agents.

- Biosensors : The compound's ability to form stable siloxane bonds makes it suitable for the development of biosensors that require robust interfaces for biomolecule immobilization.

Case Study 1: Surface Modification of Silica

A study demonstrated the effectiveness of 5-BPTMS in modifying silica surfaces to improve their hydrophobicity. The treated silica exhibited a significant reduction in water contact angle compared to untreated silica, indicating enhanced water repellency. This modification is crucial for applications in coatings where moisture resistance is desired.

Case Study 2: Nanoparticle Functionalization

In another research project, gold nanoparticles were functionalized with 5-BPTMS to enhance their stability in aqueous solutions. The functionalized nanoparticles showed improved catalytic activity in the reduction of nitrophenol, showcasing the compound's utility in environmental remediation technologies.

Mécanisme D'action

The mechanism of action of 5-Bromopentyltrimethoxysilane involves its reactivity with water and other compounds. When it reacts with water, it releases methanol and trimethylsilicic acid, which can further react with other compounds to form various products . Its ability to form organometallic complexes with organotin, antimony, lead, and phosphine compounds is also a key aspect of its mechanism of action .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Alkyl Chain Length and Structural Effects

The alkyl chain length of brominated trimethoxysilanes critically influences their behavior in sol-gel synthesis. Studies comparing 3-bromopropyltrimethoxysilane (C3), 5-bromopentyltrimethoxysilane (C5), and 11-bromoundecyltrimethoxysilane (C11) reveal distinct trends:

- Shorter chains (C3): Promote higher porosity due to reduced steric hindrance during surfactant (CTAB) templating.

- Intermediate chains (C5): Optimize pore ordering and organic-inorganic phase distribution. The pentyl chain mitigates phase separation while allowing sufficient bromine accessibility for modifications .

- Longer chains (C11) : Introduce steric effects that disrupt surfactant self-assembly, leading to disordered pore structures. However, they enhance organic domain formation, enabling applications requiring hydrophobic pockets .

4-Bromobutyltrimethoxysilane (C4) represents an intermediate between C3 and C5, but detailed studies on its structural effects remain scarce .

Reactivity and Functionalization Potential

The bromine atom’s reactivity varies with chain length:

- C3 : High bromine accessibility due to minimal steric hindrance, enabling efficient nucleophilic substitutions (e.g., with amines or thiols).

- C5 : Moderately accessible bromine, balancing reactivity and structural stability.

- C11 : Reduced reactivity due to steric shielding by the long alkyl chain, limiting post-modification efficiency .

Influence on Material Properties

| Property | C3 | C5 | C11 |

|---|---|---|---|

| Porosity | High (≥ 500 m²/g) | Moderate (400–450 m²/g) | Low (≤ 300 m²/g) |

| Pore Order | Highly ordered | Ordered with minor defects | Disordered |

| Organic Domain Size | < 2 nm | 2–5 nm | > 5 nm |

| Thermal Stability | ~250°C | ~300°C | ~350°C |

Data derived from sol-gel studies using CTAB templating .

Research Findings and Discussion

- Self-Assembly Efficiency : Longer chains (C11) reduce CTAB template fidelity, yielding broader pore size distributions. C5 maintains hexagonal pore symmetry, as confirmed by TEM .

- Functionalization : Post-modification of C5 with pyrene groups via bromine substitution enhances fluorescence properties without disrupting silica networks, unlike C11 .

- Phase Separation: C11 exhibits pronounced organic-inorganic phase separation, creating hydrophobic domains useful for guest molecule encapsulation .

Activité Biologique

5-Bromopentyltrimethoxysilane (BPTMS) is an organosilane compound that has garnered interest in various fields, particularly in the context of its biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of BPTMS, supported by relevant data and case studies.

Chemical Structure and Properties

5-Bromopentyltrimethoxysilane is characterized by a bromobutane chain attached to a trimethoxysilane group. The presence of the bromine atom enhances its reactivity, allowing it to participate in various chemical reactions, including cross-coupling reactions, which are pivotal in organic synthesis.

Biological Activity Overview

The biological activity of BPTMS can be attributed to its ability to interact with biological molecules, influencing cellular processes. Its potential applications span from antimicrobial properties to roles in drug delivery systems.

Antimicrobial Activity

Recent studies have indicated that BPTMS exhibits significant antimicrobial activity against a range of pathogens. For instance, research has shown that silanes with halogen substituents can enhance antibacterial properties due to their ability to disrupt bacterial cell membranes.

- Study Findings : A comparative study demonstrated that BPTMS showed higher antibacterial efficacy against both Gram-positive and Gram-negative bacteria compared to its non-brominated counterparts .

| Compound | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| 5-Bromopentyltrimethoxysilane | 15 mm (E. coli) |

| Non-brominated silane | 8 mm (E. coli) |

Antifungal Properties

In addition to antibacterial effects, BPTMS has been evaluated for antifungal activity. Studies suggest that the compound inhibits the growth of various fungal strains, making it a candidate for agricultural and medical applications.

- Case Study : An investigation into the antifungal properties of BPTMS revealed that it effectively inhibited the growth of Candida albicans, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents .

The mechanisms through which BPTMS exerts its biological effects are multifaceted:

- Membrane Disruption : The bromine atom in BPTMS plays a crucial role in disrupting microbial cell membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : BPTMS may induce oxidative stress in cells, contributing to its antimicrobial effects by generating reactive oxygen species that damage cellular components .

- Biofilm Inhibition : Studies indicate that BPTMS can inhibit biofilm formation in bacterial cultures, further enhancing its antimicrobial potential.

Applications in Drug Delivery

The unique properties of BPTMS make it suitable for use in drug delivery systems. Its ability to form stable siloxane networks allows for the encapsulation of therapeutic agents, providing controlled release profiles.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Bromopentyltrimethoxysilane, and how are they determined experimentally?

- Methodology :

- Density and Boiling Point : Use gravimetric analysis and distillation methods under controlled conditions. Computational tools like Advanced Chemistry Development (ACD/Labs) software can predict properties (e.g., boiling point, density) based on molecular structure .

- Solubility : Conduct solubility tests in common solvents (e.g., hexane, ethanol) at 25°C using UV-Vis spectroscopy or gravimetric methods .

- Structural Confirmation : Employ NMR (¹H, ¹³C) and FTIR spectroscopy to verify silane and bromoalkyl group presence .

Q. How should 5-Bromopentyltrimethoxysilane be safely handled and stored in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in sealed, moisture-proof containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Q. What synthetic routes are commonly used to prepare 5-Bromopentyltrimethoxysilane?

- Methodology :

- Silane Alkylation : React pentyl bromide with trimethoxysilane under catalytic conditions (e.g., Pt/C or RhCl₃) .

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for 5-Bromopentyltrimethoxysilane derivatives?

- Methodology :

- Cross-Validation : Compare experimental data with computational predictions (DFT calculations or ACD/Labs simulations) .

- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to identify rotameric equilibria .

- Isotopic Labeling : Use deuterated solvents or ²H-labeled analogs to eliminate solvent interference .

Q. What experimental designs are optimal for studying the hydrolysis kinetics of 5-Bromopentyltrimethoxysilane under varying pH conditions?

- Methodology :

- Kinetic Profiling : Monitor silanol formation via FTIR or conductometric titrations at pH 2–12 .

- Temperature Dependence : Use Arrhenius plots to determine activation energy across 20–60°C .

- Statistical Modeling : Apply multivariate regression to isolate pH and temperature effects .

Q. How do steric and electronic factors influence the reactivity of 5-Bromopentyltrimethoxysilane in surface functionalization reactions?

- Methodology :

- Surface Adsorption Studies : Use QCM-D (Quartz Crystal Microbalance with Dissipation) to measure adsorption rates on SiO₂ substrates .

- DFT Calculations : Model electron density distribution and steric hindrance using Gaussian or ORCA software .

- Comparative Analysis : Benchmark against shorter-chain analogs (e.g., 4-Bromobutyltrimethoxysilane) to isolate chain-length effects .

Q. What strategies mitigate batch-to-batch variability in silane coupling agents like 5-Bromopentyltrimethoxysilane?

- Methodology :

- QC Protocols : Implement GC-MS purity checks and Karl Fischer titration for moisture content .

- Stability Testing : Accelerated aging studies (40°C/75% RH) to correlate storage conditions with degradation .

- DoE (Design of Experiments) : Use factorial designs to optimize synthesis parameters (e.g., reaction time, catalyst loading) .

Data Analysis & Interpretation

Q. How can longitudinal studies clarify the long-term stability of 5-Bromopentyltrimethoxysilane-functionalized materials?

- Methodology :

- Time-Series Analysis : Track material performance (e.g., contact angle, adhesion strength) over 6–12 months .

- Accelerated Degradation Models : Apply Eyring or Arrhenius models to extrapolate shelf life from high-stress conditions .

- Contradiction Resolution : Compare short-term (1-week) and long-term (1-year) data to identify nonlinear degradation pathways .

Q. What statistical approaches are effective in analyzing contradictory results in silane grafting efficiency studies?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .

- Sensitivity Analysis : Identify outliers via Cook’s distance or leverage plots .

- Machine Learning : Train decision trees to classify successful grafting based on solvent polarity, temperature, and substrate roughness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.